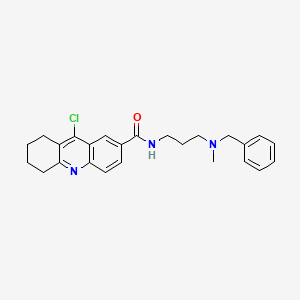
HBX 19818
Vue d'ensemble
Description
Mécanisme D'action
- Notably, this compound selectively inhibits USP7 without affecting other deubiquitinases like USP8, USP5, and USP10 .
- This compound has an IC50 of approximately 28.1 μM for USP7 inhibition .
- The compound’s stability and bioavailability depend on storage conditions (e.g., -20°C for powder, -80°C for solutions) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
HBX 19818 plays a significant role in biochemical reactions by interacting with USP7 . It selectively inhibits USP7 in human cancer cells with an IC50 of approximately 6 μM . Furthermore, this compound inhibits the deubiquitination of polyubiquitinated p53 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in USP7-overproducing HEK293 cells, this compound causes significantly higher levels of Mdm2 polyubiquitinated forms .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits USP7 deubiquitination of polyubiquitinated p53 .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction pour HBX 19818 ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. Le composé est généralement disponible sous forme solide et peut être dissous dans des solvants comme le DMSO pour une utilisation expérimentale .
Analyse Des Réactions Chimiques
HBX 19818 fonctionne principalement comme un inhibiteur de l'USP7 et ne subit pas de réactions chimiques significatives dans des conditions de laboratoire normales . Il inhibe sélectivement l'USP7 sans affecter d'autres protéases spécifiques de l'ubiquitine telles que l'USP8, l'USP5, l'USP10, le CYLD, l'UCH-L1, l'UCH-L3 ou le SENP1 . L'inhibition de l'USP7 par this compound conduit à l'accumulation de protéines polyubiquitinées, telles que p53 et Mdm2, dans les cellules cancéreuses humaines .
Applications de la recherche scientifique
Recherche sur le cancer : this compound s'est montré prometteur pour inhiber la prolifération des cellules cancéreuses en ciblant l'USP7.
Régulation du cycle cellulaire : En inhibant l'USP7, this compound affecte la déubiquitination de la p53 polyubiquitinée, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses.
Études de stabilité des protéines : This compound est utilisé pour étudier le rôle de l'USP7 dans la stabilité des protéines et les voies de dégradation, fournissant des informations sur la régulation de divers processus cellulaires.
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement l'activité de l'USP7 . L'USP7 est une enzyme de déubiquitination qui joue un rôle crucial dans la régulation de la stabilité de diverses protéines, y compris p53 et Mdm2 . En inhibant l'USP7, this compound empêche la déubiquitination de ces protéines, conduisant à leur accumulation et à leur dégradation ultérieure via la voie du protéasome . Ce mécanisme est particulièrement pertinent dans le contexte du cancer, où la stabilisation des protéines suppresseurs de tumeurs comme p53 peut induire l'arrêt du cycle cellulaire et l'apoptose .
Applications De Recherche Scientifique
Cancer Research: HBX 19818 has shown promise in inhibiting the proliferation of cancer cells by targeting USP7.
Cell Cycle Regulation: By inhibiting USP7, this compound affects the deubiquitination of polyubiquitinated p53, leading to cell cycle arrest and apoptosis in cancer cells.
Protein Stability Studies: This compound is used to study the role of USP7 in protein stability and degradation pathways, providing insights into the regulation of various cellular processes.
Comparaison Avec Des Composés Similaires
HBX 19818 est unique dans sa spécificité pour l'USP7. D'autres composés similaires incluent:
P22077: Un autre inhibiteur de l'USP7 avec une structure chimique et un mécanisme d'action différents.
Ces composés partagent la caractéristique commune de cibler l'USP7 mais diffèrent dans leurs structures chimiques, leurs puissances et leurs applications spécifiques .
Propriétés
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



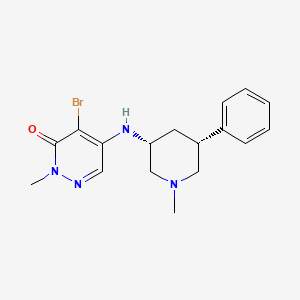

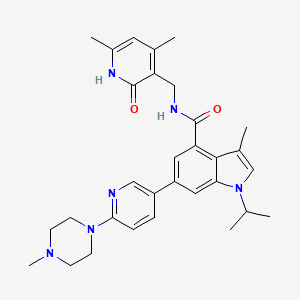
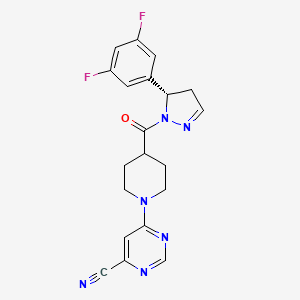

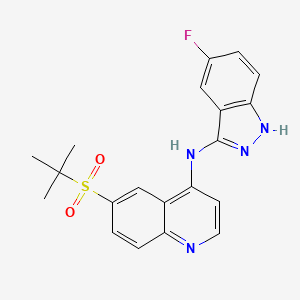
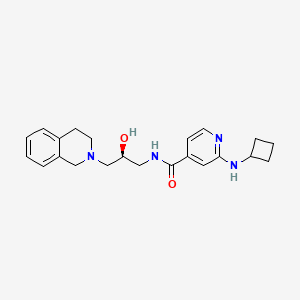
![2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B607857.png)

